3-Hydroxy-4-(5-methylfuran-2-carbonyl)-5-(3-nitrophenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one
Description
This compound is a pyrrol-2(5H)-one derivative characterized by a hydroxyl group at position 3, a 5-methylfuran-2-carbonyl substituent at position 4, a 3-nitrophenyl group at position 5, and a pyridin-3-ylmethyl moiety at position 1 (Fig. 1). The 3-nitrophenyl group introduces strong electron-withdrawing effects, which may enhance binding interactions in biological systems, while the pyridin-3-ylmethyl substituent likely improves solubility and cellular permeability . Safety data indicate it requires strict storage conditions (dry, cool, and airtight containers) to prevent decomposition and hazards such as skin irritation or respiratory effects .
Properties
IUPAC Name |
4-hydroxy-3-(5-methylfuran-2-carbonyl)-2-(3-nitrophenyl)-1-(pyridin-3-ylmethyl)-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O6/c1-13-7-8-17(31-13)20(26)18-19(15-5-2-6-16(10-15)25(29)30)24(22(28)21(18)27)12-14-4-3-9-23-11-14/h2-11,19,27H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVRMMYZHBPWOPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC(=CC=C3)[N+](=O)[O-])CC4=CN=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
432015-22-0 | |
| Record name | 3-HYDROXY-4-(5-METHYL-2-FUROYL)-5-(3-NITROPHENYL)-1-(3-PYRIDINYLMETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Comparison with Similar Compounds
Substituent Variations at Position 5
- Compound 36 (1-cyclohexyl-5-hydroxy-5-(3-methoxyphenyl)-3-(3-nitrophenyl)-1H-pyrrol-2(5H)-one): Replaces the pyridin-3-ylmethyl group with cyclohexyl and substitutes 3-methoxyphenyl at position 5. The methoxy group provides electron-donating effects, contrasting with the nitro group in the target compound. This structural difference correlates with antiestrogenic activity (IC₅₀: ~10 µM) .
- 5-(3,4-Dimethoxyphenyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one: Features 3,4-dimethoxyphenyl at position 5. The dual methoxy groups increase hydrophobicity (predicted logP: 2.8 vs.
Substituent Variations at Position 4
- A2844/119997 (3-hydroxy-1-(thiazol-2-yl)-5-(thiophen-2-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one): Replaces 5-methylfuran-2-carbonyl with thiophene-2-carbonyl. The thiophene ring enhances π-π stacking but reduces metabolic stability compared to the furan group. This compound inhibits matriptase activation (IC₅₀: 1.2 µM) .
Non-Pyrrolone Analogues
- Compound 7d (1-benzyl-3-[(2-chloro-6-nitroquinolin-3-yl)methylene]-5-(naphthalene-2-yl)-1H-pyrrol-2(3H)-one): A quinoline-based pyrrolone with a naphthyl group. Demonstrates 71% inhibition in unspecified enzymatic assays, highlighting the role of aromatic bulk in activity .
- 3-Acetyl-4-hydroxy-5-(pentan-2-yl)-1H-pyrrol-2(5H)-one : A herbicide analog with acetyl and pentyl groups. Exhibits superior photosynthetic inhibition (PSII efficiency reduction: 89%) compared to teA (76%), suggesting alkyl chains enhance membrane permeability .
Key SAR Insights:
- Electron-Withdrawing Groups : The 3-nitro group in the target compound may enhance binding to electron-rich enzymatic pockets, a feature absent in methoxy-substituted analogs like Compound 36.
- Heteroaromatic Substituents : The pyridin-3-ylmethyl group likely improves solubility over benzyl or cyclohexyl groups, as seen in Compound 7d .
- Carbonyl Variants : Furan-based carbonyls (target compound) offer metabolic stability over thiophene (A2844/119997) but may reduce π-stacking efficiency .
Table 2: Stability and Handling Comparison
The target compound’s nitro group necessitates rigorous storage (P402+P404) to prevent decomposition, whereas analogs like Compound 36 lack nitro-related instability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
